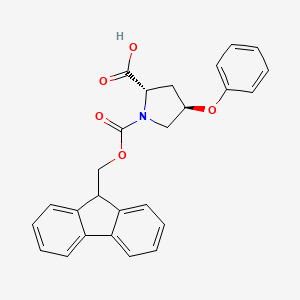

![molecular formula C22H28N2O4S B2548993 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide CAS No. 922049-60-3](/img/structure/B2548993.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex nitrogenous heterocycle with a benzenesulfonamide moiety. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides and their derivatives are well-represented. These compounds are known for their potential pharmacological activities and are often used as intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves intramolecular reactions and the formation of nitrogen-containing rings. For instance, N-Benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles such as indazole oxides and quinazolines . Similarly, N-alkylation of 2-azidobenzenesulfonamide followed by intramolecular aminohydroxylation can lead to the formation of a pyrrolobenzothiadiazepine precursor . These methods highlight the versatility of benzenesulfonamide derivatives in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified to introduce various substituents. The presence of electron-withdrawing groups on the aromatic ring is often necessary to facilitate reactions such as C-arylation . The molecular structure of these compounds is crucial as it can influence their reactivity and the types of heterocycles that can be synthesized.

Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions. For example, the intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides is a key step in the synthesis of benzhydrylamines . Additionally, the N-alkylation of 2-azidobenzenesulfonamide can lead to different outcomes depending on the starting materials, such as the formation of benzotriazinones and quinazolinones when 2-azidobenzamide is used . These reactions often involve intermediates like nitrenes and can be influenced by the choice of solvents and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the synthesis of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides involves the reaction of alkyl carboxylic acid hydrazides with CS2 and KOH, leading to compounds with varying physical and spectral characteristics . These properties are essential for the potential pharmacological applications of these compounds, as they can affect bioavailability and potency.

科学的研究の応用

Chemical Synthesis and Structural Analysis

The research into N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide includes studies on its synthesis and structural characterization. For instance, the work by Sapegin et al. (2018) focuses on the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating the role of primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).

Pharmacological Applications

The compound's pharmacological potential is another area of interest. Research by Petrovskii et al. (2017) on the synthesis, crystal structure, and photophysical properties of related compounds suggests potential applications in pharmacology, particularly due to their unique structural features (Petrovskii et al., 2017).

Enzyme Inhibition

Studies have also investigated the compound's ability to inhibit certain enzymes. For example, the work by Pişkin et al. (2020) explores the inhibition properties of similar compounds, suggesting potential therapeutic applications, particularly in the treatment of certain diseases (Pişkin et al., 2020).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of compounds structurally related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide have been a subject of research. Kumar et al. (2018) synthesized quinazolin-4-yl-aminobenzenesulfonamide derivatives and evaluated their in vitro antimicrobial and anticancer activities, demonstrating significant therapeutic potential (Kumar et al., 2018).

特性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-13-24-19-12-9-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMWUJXJUCVLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)

![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)

![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)